molecular formula C22H36O10 B588512 Octyl D-Galactofuranoside Tetraacetate CAS No. 223412-29-1

Octyl D-Galactofuranoside Tetraacetate

Cat. No.: B588512
CAS No.: 223412-29-1
M. Wt: 460.52
InChI Key: YQYGIWWSRQRBBQ-CJLFMRGVSA-N
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Properties

IUPAC Name

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGIWWSRQRBBQ-CJLFMRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858244
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223412-29-1
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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